molecular formula C11H13Cl2N5 B499124 N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine CAS No. 717874-41-4

N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine

Katalognummer: B499124
CAS-Nummer: 717874-41-4
Molekulargewicht: 286.16g/mol
InChI-Schlüssel: CDGKMBGWIKGIGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in pharmaceuticals, agrochemicals, and materials science.

Eigenschaften

CAS-Nummer

717874-41-4

Molekularformel

C11H13Cl2N5

Molekulargewicht

286.16g/mol

IUPAC-Name

N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine

InChI

InChI=1S/C11H13Cl2N5/c1-2-5-18-11(15-16-17-18)14-7-8-3-4-9(12)6-10(8)13/h3-4,6H,2,5,7H2,1H3,(H,14,15,17)

InChI-Schlüssel

CDGKMBGWIKGIGZ-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=C(C=C(C=C2)Cl)Cl

Kanonische SMILES

CCCN1C(=NN=N1)NCC2=C(C=C(C=C2)Cl)Cl

Löslichkeit

29.3 [ug/mL]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with sodium azide to form the corresponding azide. This intermediate is then subjected to a cyclization reaction with propylamine under controlled conditions to yield the desired tetrazole compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Nucleophiles: Sodium azide, amines, and thiols.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Studied for its potential use in developing new pharmaceuticals, particularly as an antifungal and antibacterial agent.

    Industry: Utilized in the development of new materials with enhanced stability and performance

Wirkmechanismus

The mechanism by which N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine exerts its effects involves the interaction with specific molecular targets. In biological systems, it is believed to disrupt cell membrane integrity, leading to cell lysis and death. The compound may also inhibit key enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine stands out due to its tetrazole ring, which imparts unique stability and reactivity compared to other similar compounds. This makes it a versatile candidate for various applications, particularly in fields requiring robust chemical stability and reactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.